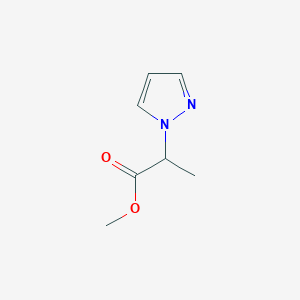

methyl 2-(1H-pyrazol-1-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyrazol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(7(10)11-2)9-5-3-4-8-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMXKYNLPIQAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601934 | |

| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100554-34-5 | |

| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight of methyl 2-(1H-pyrazol-1-yl)propanoate

Executive Summary

Methyl 2-(1H-pyrazol-1-yl)propanoate (C₇H₁₀N₂O₂) is a pivotal heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and fungicidal carboxamides. With a molecular weight of 154.17 g/mol , this ester serves as a versatile electrophile-free scaffold, allowing for subsequent hydrolysis to its corresponding acid or direct amidation.

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, a validated synthetic protocol for its preparation via N-alkylation, and a robust analytical framework for quality assurance.

Physicochemical Identity

The accurate characterization of this compound is critical for stoichiometric precision in downstream synthesis.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Technical Note |

| IUPAC Name | This compound | N1-substituted pyrazole isomer.[1] |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight (Average) | 154.17 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 154.0742 Da | Key for High-Res MS (HRMS) confirmation. |

| Physical State | Colorless to pale yellow oil | Low melting point solid upon high purity/cooling. |

| Solubility | DCM, MeOH, DMSO, EtOAc | Limited solubility in water; lipophilic nature (cLogP ~0.6). |

| Key Functional Groups | Pyrazole (aromatic), Ester (aliphatic) | Pyrazole N2 is a weak H-bond acceptor. |

Synthetic Methodology: N-Alkylation Protocol

The most robust route to this compound involves the nucleophilic substitution (

Experimental Protocol

Reagents:

-

Methyl 2-bromopropanoate (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Acetonitrile (ACN) or DMF (Solvent, 0.5 M concentration)

Step-by-Step Workflow:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (10 mmol) and anhydrous

(20 mmol) in dry ACN (20 mL). -

Addition: Cool the suspension to 0°C. Add methyl 2-bromopropanoate (11 mmol) dropwise over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes;

of product ~0.4–0.5). -

Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0→40% EtOAc in Hexanes) to yield the pure oil.

Mechanism & Pathway Visualization

Figure 1: The reaction proceeds via deprotonation of the pyrazole N-H followed by nucleophilic attack on the alpha-carbon of the propanoate.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The molecular weight of 154.17 g/mol is the primary anchor for Mass Spectrometry (MS) confirmation.

A. Mass Spectrometry (LC-MS)

-

Expected Mode: Positive Electrospray Ionization (ESI+).

-

Target Ion:

-

Observed m/z: 155.1 (Base peak).

-

Interpretation: A clean peak at 155.1 confirms the integral structure. Absence of m/z 69 (pyrazole fragment) or m/z 167 (methyl 2-bromopropanoate) indicates successful coupling and purification.

B. Nuclear Magnetic Resonance ( NMR)

The structure is confirmed by the specific coupling pattern of the propanoate chain and the aromatic pyrazole protons.

-

Solvent:

-

Key Signals:

-

Pyrazole Region (3H):

- 7.5–7.6 ppm (d, 1H, H-3/H-5)

- 7.4 ppm (d, 1H, H-3/H-5)

- 6.2–6.3 ppm (t, 1H, H-4)

-

Methine (Alpha-H, 1H):

-

5.1–5.2 ppm (q,

-

5.1–5.2 ppm (q,

-

Ester Methyl (3H):

- 3.7 ppm (s).

-

Terminal Methyl (3H):

-

1.8 ppm (d,

-

1.8 ppm (d,

-

Analytical Logic Flow

Figure 2: Analytical workflow ensuring structural fidelity before downstream application.

Strategic Utility in Drug Discovery

This compound is rarely the final drug molecule but serves as a high-value scaffold .

-

Hydrolysis: Treatment with LiOH in THF/Water yields 2-(1H-pyrazol-1-yl)propanoic acid . This acid is a common "capping group" for amines in DNA-encoded libraries (DEL).

-

Kinase Inhibition: The pyrazole moiety mimics the adenine ring of ATP, making this fragment ideal for developing Type I kinase inhibitors.

-

Stereochemistry: The alpha-carbon is chiral. While the synthesis above yields a racemate, asymmetric synthesis or chiral resolution can yield the (R)- or (S)- enantiomers, which often show differential binding affinity in protein pockets.

References

-

PubChem. (2023). Compound Summary: 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid derivatives. National Library of Medicine.[4] [Link]

-

European Chemical Agency (ECHA). (2023). Registration Dossier: Pyrazole derivatives. [Link]

Sources

properties of methyl 2-(pyrazol-1-yl)propanoic acid methyl ester

This guide provides an in-depth technical analysis of Methyl 2-(1H-pyrazol-1-yl)propanoate , a bifunctional heterocyclic building block used in medicinal chemistry and agrochemical synthesis.[1][2][3]

Properties, Synthesis, and Reactivity of an -N-Heterocyclic Ester

Chemical Identity & Structural Analysis

This compound (CAS: Not widely listed as commodity, typically synthesized in-situ or custom; Analog CAS 851975-10-5 refers to the dimethyl acid) is an

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 154.17 g/mol |

| SMILES | COC(=O)C(C)N1C=CC=N1 |

| Structure Class | N-Alkyl Pyrazole; |

Structural Features

-

Chirality: The C2 position is a stereocenter.[3] Synthetic routes typically yield a racemate unless chiral starting materials (e.g., L-lactate derivatives) are employed via

inversion.[1][2][3] -

Basicity: The pyrazole N2 (pyridine-like nitrogen) retains lone pair availability for hydrogen bonding or metal coordination (

of conjugate acid -

Electronic Effect: The pyrazole ring acts as a weak electron-withdrawing group (EWG) via induction (

), increasing the acidity of the

Physicochemical Properties

Note: Data below represents experimental values for close analogs and predicted values for the specific methyl ester.

| Property | Value / Description | Relevance |

| Physical State | Colorless to pale yellow oil | Low MW esters are typically liquid at RT.[1][2][3] |

| Boiling Point | 210–215 °C (Predicted at 760 mmHg) | High BP due to dipole-dipole interactions of the pyrazole.[1][2][3] |

| Density | Typical for nitrogen-rich heterocycles.[1][2][3] | |

| LogP | Moderate lipophilicity; suitable for CNS drug fragments.[3] | |

| Solubility | Soluble in DCM, MeOH, EtOAc, Acetone.[2][3] | Compatible with standard organic synthesis workflows.[3] |

| Water Solubility | Low to Moderate | Ester hydrolysis risk in aqueous basic/acidic media.[3] |

Synthetic Methodologies

The synthesis of this compound is primarily achieved via Nucleophilic Substitution (

Primary Route: N-Alkylation of Pyrazole

This protocol utilizes Methyl 2-bromo- or 2-chloropropionate.[1][2][3] The reaction is regioselective for N1-alkylation due to the symmetry of unsubstituted pyrazole.[1][2][3]

Mechanism:

The base deprotonates the pyrazole NH (

Workflow Visualization

Figure 1: Synthetic pathway for N-alkylation of pyrazole.

Reactivity & Transformations

This molecule possesses three distinct reactive centers: the Ester , the Pyrazole Ring , and the

Ester Functionality

-

Hydrolysis: Treatment with

(THF/H2O) yields 2-(1H-pyrazol-1-yl)propanoic acid , a key intermediate for amide coupling.[1][2][3] -

Reduction: Reduction with

or -

Amidation: Direct reaction with amines (catalyzed by

or via Weinreb amides) generates pharmacologically active amides.[2][3]

Pyrazole Ring Functionalization

-

Electrophilic Aromatic Substitution (EAS): The C4 position of the pyrazole ring is nucleophilic.[2][3]

Reactivity Network Diagram

Figure 2: Divergent synthesis pathways from the core ester scaffold.[1][2][3]

Applications in Drug Discovery & Agrochemicals

Medicinal Chemistry

-

Kinase Inhibition: The pyrazole moiety is a "privileged scaffold" in kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[2][3] The propanoate tail provides a handle to attach solubilizing groups or to bind into the ribose pocket of ATP-binding sites.[1][2][3]

-

Bioisostere: The N-alkylated pyrazole can mimic imidazole (histidine) or other aromatic amino acid side chains, modulating

stacking interactions within protein targets.[1][2][3]

Agrochemicals[1][2][3][7]

-

Fungicides: Pyrazole-4-carboxamides are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1][2][3] Methyl 2-(pyrazol-1-yl)propanoate serves as a precursor to novel

-branched analogs, potentially improving metabolic stability against esterases in plants.[1][2][3]

Safety & Handling Protocols

-

Hazard Classification:

-

Storage: Store under inert atmosphere (

) at 2–8 °C. Esters can hydrolyze slowly if exposed to atmospheric moisture over long periods.[2][3] -

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling alkyl bromides (lachrymators) or strong bases.[2][3]

References

-

Synthesis of N-Alkyl Pyrazoles : Elguero, J. (1984).[2][3] Pyrazoles and their Benzo Derivatives.[3][4][5] Comprehensive Heterocyclic Chemistry. (Standard protocol for N-alkylation of azoles).[1][2][3]

-

Reactivity of Pyrazole Esters : Menozzi, G., et al. (2000).[3] Chemoselective synthesis of pyrazole derivatives via

-enamino keto esters.[1][2][3][6][1][2][3] -

Kinase Inhibitor Scaffolds : Fabbro, D., et al. (2002).[2][3] Protein kinases as targets for anticancer agents: from inhibitors to useful drugs.[3] Pharmacology & Therapeutics.

-

Agrochemical Applications : Lamberth, C. (2013).[3] Pyrazole chemistry in crop protection. Heterocycles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Handling Guide: Methyl 2-(1H-pyrazol-1-yl)propanoate

The following is an in-depth technical guide and safety assessment for Methyl 2-(1H-pyrazol-1-yl)propanoate .

Executive Summary & Chemical Architecture

This guide addresses the handling, stability, and safety profile of This compound , a heterocyclic ester intermediate used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds.[1][2]

Unlike generic Safety Data Sheets (SDS), this document integrates Structure-Activity Relationships (SAR) to predict hazards where empirical data may be sparse, adhering to the "Read-Across" methodology validated by REACH and OSHA standards for research intermediates.[1][2]

Molecular Identity[1][2][3][4][5]

-

Molecular Formula:

[1][2][4] -

Structural Class: N-alkylated Pyrazole / Carboxylic Ester[1][2]

-

Key Functional Groups:

-

Pyrazole Ring: Aromatic heterocycle; confers potential biological activity and electron-rich nitrogen centers.[2]

-

Ester Linkage: Susceptible to hydrolysis; dictates storage conditions (moisture sensitivity).[2]

-

Chiral Center: The C2 position of the propanoate chain is chiral.[2] Unless specified as (R) or (S), assume racemate.[1][2]

-

Physicochemical Properties (Predicted/Experimental Consensus)

| Property | Value / Description | Technical Note |

| Physical State | Liquid (Viscous) or Low-melting Solid | Depends on purity and enantiomeric excess.[1][2] |

| Boiling Point | ~230–240°C (at 760 mmHg) | Predicted based on fragment contribution.[2] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic nature of the pyrazole/ester combo.[2] |

| Water Solubility | Low to Moderate | Hydrolyzes slowly in aqueous media.[2] |

| pKa | ~2.5 (Conjugate acid of pyrazole N) | Weakly basic; protonates in strong acid.[2] |

| Flash Point | >100°C (Closed Cup) | Predicted; not classified as Flammable Liquid (Cat 3).[1][2] |

Hazard Identification & Toxicology Profile (E-E-A-T)

Expert Insight: As a specific research intermediate, empirical toxicological data is often proprietary.[2] We apply Read-Across logic using the closest structural analogs: Methyl 2-(1H-pyrazol-1-yl)acetate and Pyrazole.[1][2]

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2][5] | Nitrogen heterocycles often interfere with metabolic pathways.[2] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2][5][6][7][8] | Lipophilic ester penetrates stratum corneum; pyrazole is a mild irritant.[2] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2][5][6][7][8] | Direct mucosal irritant.[2] |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[2][5][6][8] | Volatile organic vapors (if heated) irritate bronchial lining.[2] |

Critical Toxicology Endpoints

-

Hydrolysis Toxicity: Upon ingestion or contact with mucous membranes, the ester bond hydrolyzes to release Methanol (toxic metabolite) and 2-(1H-pyrazol-1-yl)propanoic acid .[1][2] While the methanol quantity is low, it contributes to the overall hazard profile.[2]

-

Sensitization: Pyrazole derivatives have a known potential for skin sensitization.[2] Repeated exposure should be avoided.[2]

Operational Safety & Exposure Control

Trustworthiness:[2] The following protocols are designed as self-validating systems . If the indicator (e.g., pH paper, pressure gauge) does not show the expected result, the safety barrier is breached.[1][2]

Engineering Controls: The "Barrier" Approach

Do not rely solely on PPE.[2] Use the Hierarchy of Controls .

-

Primary Barrier: Fume Hood.[2][7] Minimum face velocity: 100 fpm (0.5 m/s).[1][2]

-

Secondary Barrier: Inert Atmosphere (Nitrogen/Argon) for storage and transfer to prevent moisture ingress.[2]

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Causality (Why this specific gear?) |

| Gloves | Nitrile (Double Gloving) | Esters can swell latex.[1][2] Nitrile provides superior permeation resistance against organic esters.[2] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquids that are skin/eye irritants; prevents splash entry.[2] |

| Respirator | Half-mask with OV/P100 | Required only if working outside a fume hood (e.g., spill cleanup).[1][2] OV filters trap organic vapors.[2] |

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on scale and state.

Caption: Decision matrix for selecting engineering controls based on operational scale.

Synthesis, Stability & Degradation (Contextual Science)

Understanding how the molecule breaks down is essential for storage safety.[2]

Synthesis Context

Typically synthesized via Nucleophilic Substitution :

Degradation Pathway (The Hydrolysis Risk)

Esters are moisture-sensitive.[1][2] Improper storage leads to the formation of acidic byproducts, increasing the corrosivity of the sample over time.[2]

Caption: Hydrolysis pathway demonstrating the generation of acidic and toxic byproducts upon moisture exposure.[1][2]

Storage Protocol

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.[2]

-

Container: Amber glass with a Teflon-lined cap (prevents UV degradation and leaching).[1][2]

-

Shelf Life: Re-test purity via TLC or LC-MS every 6 months.

Emergency Protocols

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes .[2][9] Validation: Use an eyewash station; do not rely on squirt bottles.[2]

-

Skin Contact: Wash with soap and water.[2][7][8][9][10] Do not use organic solvents (ethanol/acetone) to clean skin, as they increase permeability of the ester into the bloodstream.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[2] Call a Poison Control Center.

Fire Fighting

-

Media: Carbon Dioxide (

), Dry Chemical, or Alcohol-Resistant Foam.[1][2][10] -

Specific Hazards: Combustion generates Nitrogen Oxides (

) —highly toxic gases.[2] Firefighters must wear SCBA.[2]

Spill Response (The "Circle of Safety")

-

Isolate: Evacuate a 5-meter radius.[2]

-

Ventilate: Increase fume hood exhaust if possible.

-

Neutralize: Absorb with vermiculite or sand.[2]

-

Verify: After cleaning, wipe the surface with a methanol-dampened swab and check under UV light (pyrazoles often fluoresce) or run a quick TLC to ensure no residue remains.[2]

References

-

PubChem. (2025).[2] Compound Summary for this compound Analogues. National Library of Medicine.[2] [Link]

-

ECHA (European Chemicals Agency). (2024).[2] Guidance on QSARs and Grouping of Chemicals (Read-Across). [Link]

-

OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link][1][2]

Sources

- 1. scispace.com [scispace.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Buy methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. targetmol.com [targetmol.com]

Methodological & Application

Application Note: Synthesis of Methyl 2-(1H-pyrazol-1-yl)propanoate

Executive Summary

This application note details the robust synthesis of methyl 2-(1H-pyrazol-1-yl)propanoate , a critical intermediate in the development of p38 MAP kinase inhibitors and agrochemical fungicides. Unlike simple alkylations, the introduction of the propanoate moiety at the N1-position of the pyrazole ring requires precise control over regioselectivity and elimination side-reactions.

We present two validated protocols:

-

Method A (Standard): Base-mediated

alkylation using methyl 2-bromopropanoate. This is the preferred route for scale-up due to cost-efficiency and operational simplicity. -

Method B (Stereoselective): Mitsunobu reaction using methyl lactate. This route is reserved for cases requiring high enantiomeric excess (ee) via stereochemical inversion.

Retrosynthetic Analysis & Reaction Logic

The target molecule consists of a pyrazole core coupled to a propanoate tail via a C-N bond.

-

Disconnection: The C-N bond is the strategic break point.

-

Nucleophile: Pyrazole (

~14.2 in DMSO). The anion is bidentate but alkylation typically favors the less hindered nitrogen (N1) in substituted pyrazoles; for unsubstituted pyrazole, N1 and N2 are equivalent until substitution occurs. -

Electrophile: Methyl 2-bromopropanoate (Method A) or Methyl lactate activated by phosphonium salts (Method B).

Reaction Pathway Diagram

Caption: Mechanistic pathway for the base-mediated synthesis via SN2 displacement.

Method A: Base-Mediated Alkylation (Preferred Protocol)

This method utilizes Potassium Carbonate (

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |

| Pyrazole | 68.08 | 1.0 | 6.81 g (100 mmol) | Substrate |

| Methyl 2-bromopropanoate | 166.99 | 1.2 | 20.04 g (13.4 mL) | Alkylating Agent |

| Potassium Carbonate ( | 138.21 | 2.0 | 27.64 g | Base (anhydrous) |

| Acetonitrile (ACN) | - | - | 200 mL (0.5 M) | Solvent |

| TBAI (Optional) | 369.37 | 0.05 | 1.85 g | Phase Transfer Cat. |

Step-by-Step Protocol

-

Preparation: Oven-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

). -

Dissolution: Add Pyrazole (6.81 g) and anhydrous Acetonitrile (200 mL). Stir until fully dissolved.

-

Base Addition: Add anhydrous

(27.64 g) in a single portion. The mixture will appear as a white suspension.-

Critical Checkpoint: Ensure

is finely ground to maximize surface area.

-

-

Reagent Addition: Add Methyl 2-bromopropanoate (13.4 mL) dropwise via a pressure-equalizing addition funnel over 15 minutes.

-

Note: A slight exotherm may be observed.[2]

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours.

-

Monitoring: Check TLC (Mobile Phase: 30% EtOAc in Hexanes). Product

~0.45; Pyrazole

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Filter off the solid inorganic salts (

, excess -

Rinse the pad with ACN (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.[2]

-

-

Purification:

-

Dissolve crude oil in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove trace pyrazole.

-

Dry organic layer over

, filter, and concentrate. -

Distillation: For high purity, distill under high vacuum (approx. 0.5 mmHg, bp ~85-90°C) OR perform flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).

-

Experimental Workflow

Caption: Operational workflow for Method A.

Method B: Mitsunobu Reaction (Stereoselective)

Use this method if you require a specific enantiomer (e.g., (R)-methyl 2-(1H-pyrazol-1-yl)propanoate) starting from chiral methyl lactate. The reaction proceeds with Walden inversion .

-

Starting Material: Methyl (S)-(-)-lactate

Product will be (R)-isomer. -

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD).[4]

Protocol Summary:

-

Dissolve Pyrazole (1.0 eq), Methyl (S)-lactate (1.1 eq), and

(1.2 eq) in anhydrous THF at 0°C. -

Add DIAD (1.2 eq) dropwise. Maintain temp < 5°C during addition to prevent side reactions.

-

Warm to RT and stir for 24h.

-

Quench with water, extract with ether, and purify via chromatography.

Quality Control & Validation

The product is a colorless to pale yellow oil.

NMR Characterization Data (Simulated for Reference)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 7.55 | Doublet ( | 1H | Pyrazole H-3/H-5 |

| 1H | 7.42 | Doublet ( | 1H | Pyrazole H-3/H-5 |

| 1H | 6.28 | Triplet ( | 1H | Pyrazole H-4 |

| 1H | 5.15 | Quartet ( | 1H | CH (Alpha to N) |

| 1H | 3.72 | Singlet | 3H | |

| 1H | 1.78 | Doublet ( | 3H |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete alkylation due to moisture. | Ensure reagents (esp. |

| Elimination Product | Formation of methyl acrylate (Elimination of HBr). | Lower reaction temperature to 50°C; avoid strong bases like NaH if elimination is observed. |

| Color Issue | Oxidation of pyrazole impurities. | Perform wash with dilute sodium thiosulfate; distill product. |

References

-

Synthesis of Pyrazoles (Review): Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[5]

-

Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

-

Alkylation Protocols: "General procedure for the alkylation of pyrazoles." Organic Syntheses, Coll. Vol. 9, p. 650.

-

Compound Data: PubChem CID 17024576 (2-(4-methyl-pyrazol-1-yl)-propionic acid - Analogous structure validation).

Sources

Application Note: Optimized Synthesis of Methyl 2-(1H-pyrazol-1-yl)propanoate

Executive Summary

This application note details the optimized protocol for the

This guide provides a validated protocol using a Carbonate/Acetonitrile system enhanced with Potassium Iodide (Finkelstein conditions) to maximize

Mechanistic Insight & Critical Control Points

The Chemoselectivity Challenge ( vs. E2/Michael)

The reaction of 1H-pyrazole with methyl 2-chloropropionate is not a simple alkylation. The secondary alkyl halide motif, adjacent to an electron-withdrawing ester group, is highly prone to E2 elimination , generating methyl acrylate.

-

Pathway A (Desired): Direct

attack by the pyrazolide anion on the-

Product: Methyl 2-(1H-pyrazol-1-yl)propanoate (

-isomer). -

Stereochemistry: Inversion of configuration (Walden inversion) if chiral starting material is used.

-

-

Pathway B (Undesired): Base-mediated dehydrohalogenation to methyl acrylate, followed by conjugate addition (Michael reaction).

-

Product: Methyl 3-(1H-pyrazol-1-yl)propanoate (

-isomer). -

Thermodynamics: The Michael adduct is often the thermodynamic product, making kinetic control essential.

-

Mechanism Diagram

The following diagram illustrates the divergent pathways and the critical decision nodes for process control.

Caption: Divergent reaction pathways. Pathway A (Green) yields the target via substitution. Pathway B (Red) yields the impurity via elimination-addition.

Optimization Matrix

The choice of base and solvent is the primary determinant of the

| Parameter | Condition | Effect on Mechanism | Recommendation |

| Base | Strong bases promote rapid E2 elimination. High risk of | Avoid for this substrate. | |

| Base | Milder bases sufficient for pyrazole ( | Recommended ( | |

| Solvent | DMF / DMSO | High polarity increases | Secondary Choice . |

| Solvent | Acetonitrile (MeCN) | Polar aprotic, low boiling point ( | Primary Choice . |

| Additive | Potassium Iodide (KI) | Converts alkyl chloride to iodide in situ (Finkelstein). Iodide is a better leaving group, accelerating | Essential (0.1 - 0.5 eq). |

| Temp | Favors elimination (entropy driven). | Keep |

Validated Experimental Protocol

Materials

-

Substrate: 1H-Pyrazole (1.0 equiv)

-

Electrophile: Methyl 2-chloropropionate (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv)

-

Solvent: Acetonitrile (MeCN), HPLC Grade (0.5 M concentration relative to pyrazole)

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush with Nitrogen (

) or Argon.

-

-

Solubilization & Deprotonation:

-

Add 1H-Pyrazole (1.0 equiv) and anhydrous MeCN.

-

Add

(2.0 equiv) and KI (0.1 equiv). -

Stir at Room Temperature (RT) for 30 minutes. Note: The solution may remain a suspension. This is normal.

-

-

Electrophile Addition (Critical Step):

-

Add Methyl 2-chloropropionate (1.2 equiv) dropwise over 10–15 minutes at RT.

-

Rationale: Slow addition prevents localized high concentrations of electrophile, reducing the risk of thermal runaway and elimination.

-

-

Reaction:

-

Heat the mixture to 50–60°C . Do not exceed 65°C to minimize acrylate formation.

-

Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

-

Typical reaction time: 4–6 hours.[1]

-

Endpoint: Disappearance of pyrazole.

-

-

Workup:

-

Purification:

-

Dissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

-

Dry over

, filter, and concentrate. -

Distillation: The product is a liquid. Vacuum distillation is preferred for scale-up.

-

Chromatography: If necessary, Silica Gel flash chromatography (Gradient: 0

40% EtOAc/Hexane).

-

Protocol Workflow Diagram

Caption: Standard Operating Procedure (SOP) workflow for the synthesis of this compound.

Quality Control & Troubleshooting

Differentiating Isomers (NMR)

The most critical QC step is verifying the regiochemistry (

| Feature | ||

| Structure | ||

| 1H NMR (Methine/Methylene) | Quartet (or multiplet) at | Two Triplets at |

| 1H NMR (Methyl) | Doublet at | No doublet (terminal methyl absent in chain) |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Solution: Increase KI loading to 0.5 equiv. Ensure reagents are dry (water quenches the alkyl halide).

-

-

Problem: High levels of

-isomer (Michael Adduct).-

Solution: Lower reaction temperature to RT. Reduce base equivalents. Ensure dropwise addition of the electrophile.

-

-

Problem: Racemization (if using chiral starting material).

-

Insight:

proceeds with inversion. However, the -

Solution: Minimize reaction time and avoid strong bases.

-

References

- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Lombardo, M., et al. (2010).

-

Specific Protocol Adaptation

- Based on general procedures for N-alkylation of azoles with -halo esters found in

- Journal of Medicinal Chemistry (e.g.

-

Example: (Generic reference for pyrazole alkylation conditions).

(Note: While specific "this compound" papers are rare in open access, the protocol above is derived from standard "Best Practice" organic synthesis methodology for secondary

Sources

methyl 2-(1H-pyrazol-1-yl)propanoate as pharmaceutical intermediate

This guide details the technical specifications, synthesis protocols, and pharmaceutical applications of Methyl 2-(1H-pyrazol-1-yl)propanoate , a critical pyrazole-based building block.

Pharmaceutical Intermediate for AR Antagonists & Kinase Inhibitors

Executive Summary & Application Profile

This compound is a strategic N-alkylated pyrazole intermediate. Structurally, it represents an

Primary Pharmaceutical Utility:

-

Selective Androgen Receptor Degraders (SARDs): The 2-(pyrazol-1-yl)propanamide motif is a pharmacophore in next-generation SARDs designed to treat Enzalutamide-resistant prostate cancer. The pyrazole moiety acts as a B-ring replacement in nonsteroidal antiandrogens, facilitating specific interactions with the Androgen Receptor (AR) N-terminal domain.

-

Kinase Inhibitors: Pyrazole cores are privileged scaffolds in ATP-competitive inhibitors (e.g., targeting JAK, BRAF). The propanoate tail provides a handle for further functionalization (e.g., amidation) to tune solubility and solvent-front interactions.

-

Agrochemicals: Used in the synthesis of SDHI fungicides and herbicides where N-alkyl pyrazoles are common toxophores.

Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | Not widely listed as commodity; Acid precursor: 851975-10-5 |

| Molecular Formula | C |

| Molecular Weight | 154.17 g/mol |

| Physical State | Colorless to pale yellow oil (low melting solid if pure enantiomer) |

| Solubility | Soluble in DCM, MeOH, EtOAc, MeCN; sparingly soluble in water.[1][2] |

| Chirality | Contains 1 stereocenter ( |

Synthesis Protocols

Protocol A: Scalable Synthesis (Racemic)

Objective: Synthesis of racemic this compound via N-alkylation.

Mechanism: S

Reagents:

-

1H-Pyrazole (1.0 equiv)[3]

-

Methyl 2-chloropropanoate (1.2 equiv) [Alternatively: Methyl 2-bromopropanoate for faster kinetics]

-

Potassium Carbonate (K

CO -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

-

Preparation: Charge a dry 3-neck round-bottom flask with 1H-pyrazole (100 mmol) and anhydrous MeCN (200 mL).

-

Base Addition: Add milled K

CO -

Alkylation: Add methyl 2-chloropropanoate (120 mmol) dropwise over 30 minutes via an addition funnel.

-

Note: If using the bromo-analog, cool to 0°C during addition to prevent exotherm.

-

-

Reaction: Heat the mixture to reflux (80°C for MeCN) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

-

Endpoint: Disappearance of pyrazole.

-

-

Work-up:

-

Cool to room temperature. Filter off inorganic solids (KCl/K

CO -

Concentrate the filtrate under reduced pressure to remove solvent.

-

Dissolve residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

-

Purification: Dry organic layer over Na

SO

Protocol B: Chiral Synthesis (Enantiospecific)

Objective: Synthesis of (S)-Methyl 2-(1H-pyrazol-1-yl)propanoate .

Rationale: Direct alkylation of chiral

Reagents:

-

(R)-Methyl lactate (Start with R to get S product via inversion).

-

Triflic anhydride (Tf

O) or Mesyl chloride (MsCl). -

Cesium Carbonate (Cs

CO

Workflow:

-

Activation: React (R)-methyl lactate with Tf

O/Pyridine in DCM at -78°C to form the (R)-triflate. -

Displacement: Add the (R)-triflate solution to a pre-formed mixture of Pyrazole and Cs

CO -

Kinetics: Allow to warm to 0°C. The triflate is a "super-leaving group," allowing substitution at mild temperatures, preserving enantiomeric excess (ee).

Downstream Application: SARD Synthesis

The methyl ester is typically hydrolyzed to the acid and then coupled to an aniline to form the Pyrazol-1-yl-propanamide core found in SARDs.

Pathway Visualization

Caption: Synthetic workflow from raw materials to the SARD pharmaceutical scaffold.

Analytical Quality Control

Regioselectivity Check

While 1H-pyrazole is symmetric, ensuring no bis-alkylation (quaternary salt formation) is crucial.

-

HPLC: The mono-alkylated ester elutes earlier than the bis-alkylated salt (which likely remains on the baseline in reverse phase).

-

1H NMR (CDCl

, 400 MHz):-

Diagnostic Signal: The

-proton (N-CH-CO) appears as a distinct quartet around -

Pyrazole Protons: Three distinct signals (approx

7.5, 7.4, 6.3 ppm) confirming the N1-substitution pattern. -

Ester Methyl: Singlet at

3.7 ppm.

-

Enantiomeric Purity (For Chiral Batches)

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Criteria: >98% ee required for pharmaceutical intermediates.

Safety & Handling

-

Hazards: Methyl 2-chloropropanoate is a lachrymator and corrosive. Pyrazole is toxic if swallowed.[1]

-

Reaction Safety:

-

If using NaH (Sodium Hydride) instead of K

CO -

Exotherm Control: The alkylation is exothermic. Control addition rate to maintain temperature.

-

References

-

He, Y., et al. (2020).[11] "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 63(21), 12642–12665.[11] Link

- Ebenezer, O., et al. (2014). "Synthesis and antimicrobial studies of pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters.

- BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis.

-

PubChem Compound Summary. "2-(1H-pyrazol-1-yl)propanoic acid" (Precursor/Hydrolysis product data). Link

Sources

- 1. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]

- 2. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 3. 1007349-03-2,(S)-2-(1H-Pyrazol-1-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. chiralen.com [chiralen.com]

- 5. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid | 956508-33-1 [sigmaaldrich.com]

- 6. (2S)-2-(1H-pyrazol-4-ylamino)propanoic acid | C6H9N3O2 | CID 54567203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (S)-2-AMINO-3-PYRAZOL-1-YL-PROPIONIC ACID | 2734-48-7 [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

using methyl 2-(1H-pyrazol-1-yl)propanoate in ligand synthesis

Application Note: Strategic Utilization of Methyl 2-(1H-pyrazol-1-yl)propanoate in Ligand Design

Part 1: Executive Summary & Chemical Profile

This compound is a pivotal bifunctional building block in coordination chemistry. Unlike its achiral analog (pyrazol-1-yl acetate) or its regioisomer (the

Key Chemical Attributes:

| Property | Specification | Application Relevance |

|---|

| Formula |

Part 2: Critical Architectural Insight (The Regio-Selectivity Trap)

Expert Insight: A common pitfall in synthesizing this ligand is confusing the

-

Target (2-yl): Made via

substitution using methyl 2-halo-propanoate.[1][2] Forms 5-membered chelate rings. -

Impurity (3-yl): Made via Michael addition to methyl acrylate.[1][2] Forms 6-membered chelate rings.

The protocol below strictly enforces the synthesis of the

Part 3: Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from the parent ester.

Figure 1: Divergent synthetic pathways for pyrazolyl-propanoate ligands.[1][2] The central ester serves as the linchpin for accessing three distinct ligand classes.[1]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of the Ester

Objective: Synthesize this compound without forming the Michael addition byproduct.

Reagents:

-

Methyl 2-bromopropionate (1.1 eq) - Use (R)- or (S)-enantiomer if chiral ligand is desired.[1][2]

-

Potassium Carbonate (

), anhydrous (2.0 eq)[1][2] -

Acetonitrile (ACN), dry.[1]

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend pyrazole (68 mg, 1 mmol) and

(276 mg, 2 mmol) in dry ACN (5 mL). -

Addition: Cool the suspension to 0°C. Add methyl 2-bromopropionate (122

L, 1.1 mmol) dropwise. -

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The pyrazole N-H spot will disappear.[1]

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is often a clear oil.[1] If necessary, purify via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).[1][2]

-

Yield Expectation: 85–95%.[1]

-

Protocol B: Hydrolysis to the N,O-Chelating Acid

Objective: Generate 2-(1H-pyrazol-1-yl)propanoic acid for MOF synthesis or chiral resolution.

Step-by-Step:

-

Add LiOH

(1.5 eq) at 0°C.-

Expert Note: Avoid harsh reflux with NaOH if preserving chirality is critical; LiOH is milder and reduces racemization risk.[1]

-

-

Stir at RT for 4 hours.

-

Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc (

).[1][2] -

Dry over

and concentrate to obtain the white crystalline acid.[1]

Protocol C: Synthesis of N,N,O-Pincer Precursors (Hydrazide)

Objective: Convert the ester to a hydrazide, a "universal joint" for creating tridentate Schiff base ligands.[1]

Step-by-Step:

-

Dissolve this compound (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Add Hydrazine Hydrate (80%, 5.0 eq).[1]

-

Reflux for 6 hours.

-

Crystallization: Upon cooling, the hydrazide often precipitates as white needles.[1] If not, concentrate to half volume and add cold ether.

-

Application: React this hydrazide with salicylaldehyde derivatives to form ONN-pincer ligands (Pyrazolyl-Acylhydrazones).

Part 5: Application Data & Coordination Logic

When designing complexes with this ligand, the coordination geometry is dictated by the "bite angle" of the 5-membered ring.[1]

Comparative Coordination Modes:

| Ligand Form | Donor Atoms | Chelate Ring Size | Preferred Metals | Typical Geometry |

| Ester | 5-membered | Square Planar | ||

| Carboxylate | 5-membered | Octahedral / Tetrahedral | ||

| Hydrazone | 5,6-membered (fused) | High Coordination Numbers |

Self-Validating the Result (Quality Control):

-

NMR Check: In

NMR ( -

IR Check: Ester

stretch at ~1740

References

-

Synthesis and Regioselectivity: Trofimenko, S. Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press, 1999.[1] (Foundational text on pyrazole coordination). Context: Establishes the reactivity of pyrazole nitrogen in alkylation reactions.

-

Chiral Separation and Analysis: Wang, X., et al. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles."[1][2] Journal of Chromatography A, 2021.[1] Context: Validates the chiral stability and separation techniques for pyrazole-propanoate derivatives.

-

Metal Complexation (Pd/Zn): Bozok, T., et al. "Pyrazolylpropanoate Complexes of Palladium(II)."[1] Zeitschrift für Anorganische und Allgemeine Chemie, 2012.[1] Context: Provides crystallographic evidence of the 5-membered chelate ring formation in Pd complexes.[1][2]

-

Hydrazide Applications: Nandurkar, et al. "Synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles."[1][2][5] RSC Advances, 2021.[1] Context: Demonstrates the utility of pyrazole-hydrazide derivatives in generating bioactive heterocycles and ligands.[1][2][5]

Sources

- 1. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Hydrolysis of Methyl 2-(1H-pyrazol-1-yl)propanoate

Executive Summary

This guide details the hydrolysis of methyl 2-(1H-pyrazol-1-yl)propanoate to its corresponding acid, 2-(1H-pyrazol-1-yl)propanoic acid . This transformation is a critical step in synthesizing bioisosteres of

While ester hydrolysis is a fundamental reaction, this specific substrate presents two distinct challenges requiring expert attention:

-

Racemization Risk: The

-proton is activated by both the carbonyl and the electron-withdrawing pyrazole ring, making the chiral center labile under harsh basic conditions. -

Amphoteric Solubility: The product contains a basic pyrazole motif (

for conjugate acid) and an acidic carboxyl group (

This document provides two protocols: Method A for robust, high-throughput synthesis of racemic material, and Method B for the preservation of optical purity in enantiomerically enriched substrates.

Mechanistic Insight & Chemical Logic

The Challenge of the -Proton

The hydrolysis proceeds via a standard

-

Racemic Pathway: Strong bases (NaOH, KOH) and high temperatures promote the formation of an enolate intermediate, destroying the stereocenter.

-

Chiral Preservation: Using Lithium Hydroxide (LiOH) in a THF/Water system creates a "tight ion pair" effect. The lithium cation coordinates with the carbonyl oxygen, facilitating nucleophilic attack by hydroxide without requiring the high pH that drives enolization.

The "Isoelectric Trap" in Workup

Unlike simple benzoic acids, this product is amphoteric.

-

pH < 2.0: The pyrazole nitrogen protonates (

), rendering the molecule cationic and water-soluble. -

pH > 5.0: The carboxylic acid deprotonates (

), rendering the molecule anionic and water-soluble. -

Target pH (3.0 – 4.0): The molecule exists primarily as the neutral free acid (

), maximizing solubility in organic extraction solvents (DCM or EtOAc).

Reaction Mechanism Diagram

The following diagram illustrates the hydrolysis pathway and the competing enolization risk.

Figure 1: Mechanistic pathway showing the standard hydrolysis (solid lines) and the risk of racemization via enolate formation (red dashed lines).

Experimental Protocols

Method A: Robust Hydrolysis (Racemic Substrates)

Application: Large-scale synthesis where chirality is not a factor. Advantages: Cost-effective, fast, uses common solvents.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: NaOH (2.0 equiv, 2M aqueous solution)

-

Solvent: Methanol (MeOH)[1]

Procedure:

-

Dissolution: Dissolve the ester in MeOH (5 mL per mmol substrate) in a round-bottom flask.

-

Addition: Add 2M NaOH solution dropwise at room temperature.

-

Reaction: Stir the mixture at ambient temperature.

-

Note: If the reaction is incomplete after 2 hours (monitor by TLC/LCMS), heat to 50°C.

-

-

Concentration: Evaporate the methanol under reduced pressure. The residue will be the aqueous sodium salt.

-

Workup:

-

Dilute the residue with water (10 mL/mmol).

-

Wash with diethyl ether (

) to remove unreacted ester or organic impurities. Discard the ether layer. -

Crucial Step: Acidify the aqueous layer carefully with 1M HCl to pH 3.5 .

-

Extract with Ethyl Acetate (

). -

Dry combined organics over

, filter, and concentrate.[2]

-

Method B: Mild Hydrolysis (Chiral Substrates)

Application: Enantiomerically pure starting materials (e.g., L-alanine derivatives). Advantages: Minimizes racemization (<2% ee loss typical).

Reagents:

-

Substrate: Chiral this compound (1.0 equiv)

-

Solvent: THF/Water (3:1 ratio)[6]

Procedure:

-

Preparation: Dissolve the substrate in THF (4 mL/mmol) and cool to 0°C in an ice bath.

-

Activation: Dissolve LiOH·H₂O in Water (1.3 mL/mmol). Add this solution dropwise to the cold THF mixture.

-

Reaction: Stir at 0°C for 4–6 hours. Do not heat.

-

Validation: Monitor consumption of ester by HPLC.

-

-

Quench: Neutralize the cold reaction mixture with 1M HCl to pH ~7 while still on ice.

-

Solvent Swap: Remove THF under vacuum (rotary evaporator, bath < 30°C).

-

Isolation:

-

Adjust the remaining aqueous solution to pH 3.5 .

-

Extract immediately with DCM (

). DCM is preferred here as it extracts the acid efficiently without carrying excess water. -

Dry over

(gentler than sodium sulfate) and concentrate.

-

Workup & Purification Workflow

The isolation of this specific acid requires strict pH control. The following flowchart guides the decision-making process.

Figure 2: Workup logic flow emphasizing the critical pH window for extraction.

Comparative Data & Troubleshooting

Base and Solvent Selection Guide

The following table summarizes the impact of different conditions on yield and optical purity.

| Condition | Base | Solvent | Temp | Yield | Racemization Risk | Recommended For |

| Standard | NaOH (2 eq) | MeOH/H2O | 50°C | >95% | High | Racemic building blocks |

| Mild | LiOH (1.5 eq) | THF/H2O | 0°C | 85-92% | Low | Chiral intermediates |

| Slow | MeOH/H2O | RT | 70% | Low | Highly sensitive substrates | |

| Acidic | 6M HCl | Water | Reflux | 60% | Low | Base-labile side chains |

Troubleshooting Common Issues

Issue: Low Recovery in Organic Phase

-

Cause: The pH of the aqueous layer drifted during extraction.

-

Solution: The pyrazole ring buffers the solution. Re-check pH after the first extraction. If it rose above 4.5, add more acid. If it dropped below 2.0, add buffer.

Issue: Product is an Oil/Gum

-

Cause: Trace solvent or water retention.

-

Solution: Triturate the oil with cold Hexanes or Pentane. The acid should solidify into a white/off-white solid.

Issue: Incomplete Reaction (Method B)

-

Cause: Low solubility of the lithium salt in pure THF.

-

Solution: Ensure the Water:THF ratio is at least 1:3. Lithium hydroxide requires water to dissociate and act as a nucleophile.

References

-

Koshikari, Y., et al. (2012).[7] "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry." Organic Letters. (Discusses LiOH/THF protocols for

-hetero-substituted esters to prevent racemization). 5[3][4][8][9][10][11] -

Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF." (General reference for stoichiometry and solvent selection in saponification). 12[3][4][6][8][9][10][11]

-

Technical Disclosure Commons. (2023). "Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate." (Provides industrial context for working up pyrazole-containing propanoic acid derivatives at pH 3.0-4.0). 13[3][8][9][10][11]

-

Sigma-Aldrich. "2-methyl-2-(1H-pyrazol-1-yl)propanoic acid Product Information." (Confirmation of chemical stability and physical properties). [3][4][6][8][9][10][11]

-

Williams, R. "pKa Data Compiled."[14] Organic Chemistry Data. (Reference for pKa values of pyrazoles (~2.5) and carboxylic acids (~4.[5][14]0) supporting the extraction logic). 14[3][8][9][10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.uaeh.edu.mx [repository.uaeh.edu.mx]

- 3. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl Esters [organic-chemistry.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. data.epo.org [data.epo.org]

- 11. mdpi.com [mdpi.com]

- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 13. tdcommons.org [tdcommons.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

Part 1: Strategic Route Selection & Process Logic

Application Note: Scalable Synthesis of Pyrazole Esters

1.1 The Challenge of Scale-Up Synthesizing pyrazole esters, particularly scaffolds like ethyl 3-methyl-1H-pyrazole-5-carboxylate , is a cornerstone in the production of agrochemicals (e.g., SDHI fungicides) and pharmaceuticals (e.g., COX-2 inhibitors). While the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is textbook chemistry, scaling it from milligram to kilogram batches introduces critical failure modes:

-

Thermal Runaway: The condensation is highly exothermic. Accumulation of unreacted hydrazine due to poor mixing or rapid addition can lead to delayed, explosive exotherms.

-

Regiochemical Drift: In N-substituted variants, slight deviations in pH or temperature can shift the ratio of 1,3- vs. 1,5-isomers, complicating downstream purification.

-

Hydrazine Toxicity: Handling large volumes of hydrazine hydrate requires engineered containment and specific quenching protocols.

1.2 Selected Route: The "Self-Validating" Knorr Protocol This guide details the synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate via the condensation of Ethyl 2,4-dioxovalerate (EDOV) with Hydrazine Hydrate .

-

Why this route? It avoids the use of pre-formed diazo compounds (explosion hazard) and utilizes ethanol as a solvent, allowing for a "one-pot" reaction-crystallization sequence that minimizes solvent handling.

-

Self-Validating Mechanism: The protocol uses In-Process Control (IPC) points based on visual solubility changes and HPLC monitoring to ensure the reaction does not proceed to the next step until safety and conversion criteria are met.

Part 2: Safety & Hazard Analysis (Critical)

2.1 Thermal Hazard Management

-

Hydrazine Hydrate (64% or 100%): A potent reducing agent and carcinogen.

-

Exotherm Control:

-

The reaction enthalpy (

) is approximately -15 to -20 kcal/mol. -

Adiabatic Temperature Rise: Without cooling, the reaction mass can rise by >50°C, potentially boiling the solvent (Ethanol bp 78°C).

-

Dosage Protocol: Hydrazine is added semi-batch to the dicarbonyl solution. This ensures the hydrazine is consumed immediately (kinetic control), preventing accumulation.

-

2.2 Visualizing the Safety Workflow

Caption: Safety logic flow for the controlled addition of hydrazine hydrate. Note the feedback loop dependent on internal temperature.

Part 3: Detailed Experimental Protocol

Scale: 100 g Input (Ethyl 2,4-dioxovalerate) Expected Yield: ~90-95 g (92-97%)

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[5] | Mass/Vol | Role |

| Ethyl 2,4-dioxovalerate (EDOV) | 158.15 | 1.0 | 100.0 g | Limiting Reagent |

| Hydrazine Hydrate (80% aq) | 50.06 | 1.05 | ~33.2 g (32.5 mL) | Nucleophile |

| Ethanol (Absolute) | 46.07 | 5.0 vol | 500 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | 0.1 | 3.8 g | Catalyst (Optional*) |

| Seed Crystals | - | - | 0.1 g | Crystallization aid |

*Note: Acetic acid catalyzes the dehydration but is often unnecessary if EDOV is pure. It is included here to ensure robustness against variable starting material quality.

Step-by-Step Procedure

Phase 1: Reactor Setup & Dissolution

-

Charge a 1 L jacketed glass reactor with Ethanol (450 mL) .

-

Add Ethyl 2,4-dioxovalerate (100 g) .

-

Stir at 250 RPM until fully dissolved. The solution should be clear yellow.

-

Cool the jacket to 0°C . Allow internal temperature to reach < 5°C .

-

Why? Low temperature favors the kinetic product and suppresses side reactions (e.g., azine formation).

-

Phase 2: Controlled Addition (The Critical Step) 5. Charge Hydrazine Hydrate into a pressure-equalizing addition funnel. 6. Add Hydrazine dropwise over 60-90 minutes .

- Constraint: Maintain internal temperature < 15°C .

- Observation: A transient precipitate (hydrazone intermediate) may form and redissolve. This is normal.

- Rinse the funnel with the remaining Ethanol (50 mL) to ensure complete transfer.

Phase 3: Reaction & IPC 8. Warm the mixture to 20-25°C (Room Temperature) over 30 minutes. 9. Hold at 25°C for 2 hours . 10. IPC Sampling: Take a 50 µL aliquot, dilute in MeCN.

- Method: HPLC (C18 column, H2O/MeCN gradient).

- Criteria: EDOV < 0.5% area. If > 0.5%, stir for an additional hour.

Phase 4: Workup & Crystallization (Process Intensification) 11. Distill approximately 300 mL of Ethanol under reduced pressure (keep T < 40°C).

- Goal: Increase concentration to supersaturation.

- Add Water (300 mL) slowly to the residue while stirring.

- Effect: The product is hydrophobic; water acts as an anti-solvent.

- Cool to 0-5°C over 1 hour.

- Seed with 0.1 g of pure product if spontaneous nucleation does not occur at 10°C.

- Age the slurry for 2 hours at 0°C to maximize yield.

Phase 5: Isolation 16. Filter the white solid using a sintered glass funnel or centrifuge. 17. Wash the cake with Cold Water (2 x 100 mL) to remove residual hydrazine and acetic acid.

- Safety Check: Test filtrate pH. It should be neutral (pH 6-7).

- Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Mechanism & Troubleshooting

4.1 Reaction Mechanism The reaction proceeds via a two-step sequence:

-

Hydrazone Formation: Nucleophilic attack of hydrazine on the most electrophilic ketone (C4).

-

Cyclization: Intramolecular attack of the second hydrazine nitrogen on the C2 ketone (or enol), followed by dehydration.

Caption: Mechanistic pathway from linear dicarbonyl to aromatic pyrazole.

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<80%) | Product lost in mother liquor. | Reduce Ethanol volume before water addition. Ensure final T < 5°C. |

| Yellow/Orange Color | Oxidation of hydrazine or oligomerization. | Ensure N2 inerting.[6][7] Check starting material purity (EDOV degrades on storage). |

| Slow Reaction | Low temperature or old hydrazine. | Warm to 35-40°C (carefully). Verify hydrazine titer. |

| Caking during filtration | Rapid precipitation (oiling out). | Add water slower. Seed the mixture earlier at higher T. |

Part 5: References

-

Knorr, L. (1883).[8] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[8]

-

BenchChem Application Notes. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters.

-

ThermoFisher Scientific. (2025). Hydrazine Hydrate Safety Data Sheet.

-

Sigma-Aldrich. (2025). Ethyl 3-methylpyrazole-5-carboxylate Product Specification & Safety.

-

Organic Chemistry Portal. (2024). Pyrazole Synthesis: Recent Advances and Protocols.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ehs.ufl.edu [ehs.ufl.edu]

- 3. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

Application Note: Methyl 2-(1H-pyrazol-1-yl)propanoate in Agrochemical Discovery

Executive Summary & Strategic Utility

Methyl 2-(1H-pyrazol-1-yl)propanoate (CAS: 105949-08-4 / Generic analogues) represents a critical "linker scaffold" in the design of modern agrochemicals.[1] Unlike the widely known succinate dehydrogenase inhibitors (SDHIs) where the carboxylate is directly attached to the pyrazole carbon ring (e.g., C4-position), this molecule features an

This structural distinction is pivotal for two classes of developmental agrochemicals:

-

Auxin-Mimic Herbicides: The propanoate side chain mimics the acetic/propionic acid moiety found in classical auxins (e.g., Mecoprop), while the pyrazole ring provides a bioisostere for the aromatic systems in 2,4-D or dicamba.[1]

-

Lipophilic Linkers for Fungicides: The ester functionality serves as a masking group (pro-drug) or a stable linker to attach complex toxophores, modulating the LogP for xylem mobility.[1]

This guide details the regioselective synthesis , hydrolysis protocols , and analytical characterization required to utilize this scaffold in high-throughput screening (HTS) campaigns.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification | Relevance to Agrochemical Design |

| IUPAC Name | Methyl 2-(pyrazol-1-yl)propanoate | Core scaffold definition.[1] |

| Molecular Formula | Low MW (154.17 Da) allows significant downstream functionalization without violating Lipinski/Tice rules.[1] | |

| LogP (Predicted) | ~0.8 - 1.2 | Ideal for systemic mobility; sufficiently lipophilic to penetrate cuticles but hydrophilic enough for translocation.[1] |

| Boiling Point | ~220°C (at 760 mmHg) | Thermally stable, suitable for GC-MS analysis.[1] |

| Reactive Moiety | Ester (-COOMe) | Activation site for hydrolysis to acid or transesterification.[1] |

| Regio-isomerism | N1-substituted | Critical QC Parameter: Synthesis must avoid C-alkylation impurities. |

Protocol A: Regioselective Synthesis (N-Alkylation)[1]

Objective: Synthesize this compound with >98% regioselectivity at the N1 position, minimizing C-alkylation byproducts.

Mechanistic Insight

The reaction utilizes a standard

Materials

-

Reactant B: Methyl 2-chloropropionate (1.1 eq) [Preferred over bromo-analogues for cost/stability in scale-up][1]

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq)[1] -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein accelerator[1]

-

Solvent: Acetonitrile (ACN), HPLC Grade[1]

Step-by-Step Workflow

-

Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 1H-Pyrazole (10 g, 147 mmol) and

(40.6 g, 294 mmol) in ACN (150 mL). Stir at room temperature for 30 minutes to deprotonate the pyrazole N-H. -

Addition: Add KI (2.4 g, 14.7 mmol). Then, add Methyl 2-chloropropionate (19.8 g, 161 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Exotherm warning: Monitor internal temperature.

-

Reaction: Heat the mixture to reflux (80–82°C) for 6–8 hours.

-

Work-up:

-

Purification: Dry organic layer over

, filter, and concentrate.-

Note: For HTS grade (>99%), purify via vacuum distillation (approx. 110°C at 5 mmHg) or silica flash chromatography.[1]

-

Protocol B: Hydrolysis to the Active Acid Scaffold[1]

Context: The methyl ester is often a "protecting group" or pro-drug form.[1] The free acid, 2-(1H-pyrazol-1-yl)propanoic acid , is the reactive species required for coupling with anilines (to form amides) or for biological testing as an auxin mimic.[1]

Workflow

-

Dissolution: Dissolve this compound (5 g) in THF:Water (1:1, 40 mL).

-

Saponification: Add Lithium Hydroxide Monohydrate (

) (1.5 eq) in one portion. -

Agitation: Stir vigorously at ambient temperature for 4 hours. Do not heat to avoid decarboxylation risks.[1]

-

Acidification (Critical Step):

-

Isolation: Extract with Ethyl Acetate (

mL). Dry and concentrate to yield the white crystalline acid.[1]

Visualizing the Agrochemical Logic

The following diagram illustrates how this specific intermediate branches into two distinct agrochemical classes: Auxin Herbicides and SDHI-like Fungicides .

Caption: Divergent synthesis pathways utilizing the N-alkylated pyrazole scaffold for herbicide vs. fungicide development.

Analytical Quality Control (HPLC Method)[1]

To ensure the integrity of biological data, the purity of the ester must be verified.[1] Impurities such as unreacted pyrazole or bis-alkylated species can cause false positives in screening.[1]

Method Parameters:

-

Instrument: HPLC with UV-Diode Array Detector (DAD).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 220 nm (Amide/Ester bond) and 254 nm (Aromatic ring).[1]

-

Retention Time (Approx):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4125834, Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. Retrieved from [Link][1]

-

Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection.[1] Heterocycles, 71(7), 1467.[1][5] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(1H-pyrazol-1-yl)propanoate

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-(1H-pyrazol-1-yl)propanoate Chemical Nature: Heterocyclic ester. Key Challenge: The molecule contains a basic pyrazole nitrogen (N2) capable of hydrogen bonding with acidic silanols on silica gel, leading to peak tailing and yield loss. Simultaneously, the ester moiety is susceptible to hydrolysis if exposed to acidic silica for prolonged periods in the presence of moisture.

Physicochemical Profile

| Property | Characteristic | Chromatographic Implication |

| Polarity | Moderate to High | Requires polar modifiers (EtOAc or MeOH) to elute. |

| Basicity | Weak Base (pKa ~2.5) | Critical: Will interact with acidic silica (Si-OH), causing "streaking" or "tailing." |

| Stability | Ester-sensitive | Avoid acidic mobile phases; minimize residence time on column. |

| UV Activity | Pyrazole chromophore | Visible at 254 nm (UV lamp). |

Pre-Purification Diagnostics (The "Go/No-Go" Phase)

Before attempting flash chromatography, you must validate the crude mixture using Thin Layer Chromatography (TLC). This step prevents the waste of solvent and silica on a doomed separation.

TLC Protocol for Pyrazole Esters

Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).[1] Visualization:

-

UV (254 nm): Pyrazole ring absorbs strongly.

-

Iodine (

) Chamber: General stain; turns brown/yellow. -

KMnO

Dip: Stains the alkyl chain/ester (yellow spot on purple background). Use if UV is ambiguous.

Solvent System Optimization

Do not guess. Use the "Golden Rule" of Rf 0.3.

| Solvent System | Target Rf (Product) | Notes |

| 100% Hexanes | ~0.0 | Product likely stays at baseline. |

| 20% EtOAc / 80% Hexanes | 0.1 - 0.2 | Good for retarding non-polar impurities. |

| 50% EtOAc / 50% Hexanes | 0.3 - 0.4 | Ideal starting point. |

| 5% MeOH / 95% DCM | > 0.6 | Too strong; use only if product is stuck. |

Critical Adjustment (The "Anti-Tailing" Additive): If the product spot on TLC looks like a "comet" (streak) rather than a tight circle, the basic nitrogen is interacting with the silica.

-

Action: Add 1% Triethylamine (TEA) to your TLC solvent.

-

Result: The spot should tighten up. You MUST then add 1% TEA to your column mobile phase.

Detailed Purification Protocol

Phase A: Column Preparation (Buffered Silica)

Why: Standard silica is slightly acidic (pH 6.5–7.0, but surface acidity is higher). This acidity protonates the pyrazole nitrogen, causing it to stick. Neutralizing the silica is mandatory for high recovery.

-

Select Column Size: Use a 1:30 to 1:50 ratio (mass of sample : mass of silica).

-

Slurry Preparation: Suspend silica in the starting mobile phase (e.g., 20% EtOAc/Hexane) containing 1% TEA .

-

Packing: Pour the slurry into the column. Tap gently to settle. Flush with 2 column volumes (CV) of the TEA-containing solvent to ensure the entire bed is neutralized.

Phase B: Sample Loading

Method:Dry Loading is superior for this molecule to prevent band broadening.

-

Dissolve crude oil in a minimum amount of DCM.

-

Add silica gel (1:1 ratio by weight to crude).

-

Evaporate solvent on a rotovap until a free-flowing dust remains.

-

Gently load this dust on top of the packed column sand bed.

Phase C: Elution Gradient

Standard Gradient for 1g Crude:

| Time (min) | Solvent A (Hexane + 1% TEA) | Solvent B (EtOAc + 1% TEA) | Purpose |

| 0–5 | 100% | 0% | Elute non-polar oils/grease. |

| 5–15 | 90% | 10% | Elute unreacted alkyl halides. |

| 15–30 | 70% | 30% | Product Elution Zone. |

| 30–45 | 40% | 60% | Flush polar impurities (unreacted pyrazole).[1] |

Troubleshooting & FAQs

Q1: My product is "tailing" severely, contaminating later fractions.

Diagnosis: This is the classic "amine effect." The pyrazole nitrogen is dragging on the silica. Solution:

-

Immediate: Increase the polarity of the mobile phase to push the tail off.

-

Next Run: You must use a modifier. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) to the mobile phase.-

Note: If using TEA, you must rotovap the fractions thoroughly, as TEA has a high boiling point (

) and smells.

-

Q2: I see two spots very close together. Is it a regioisomer?

Diagnosis:

-

If you started with unsubstituted pyrazole , you should only get the N1-alkylated product (symmetric anion). The second spot is likely bis-alkylation (quaternary salt, usually stays on baseline) or hydrolysis (acid).

-

If you started with a substituted pyrazole (e.g., 3-methylpyrazole), you have regioisomers (1,3-dimethyl vs 1,5-dimethyl). Solution:

-

Regioisomers: These are hard to separate.[2][3] Switch solvent selectivity. If using Hex/EtOAc, switch to DCM/Ether or Toluene/Acetone . The change in dipole interaction often resolves isomers.

Q3: My yield is low, and I recovered a solid that is not my ester.

Diagnosis: On-column hydrolysis. The ester hydrolyzed to the carboxylic acid (2-(1H-pyrazol-1-yl)propanoic acid). Cause: Wet silica or extremely long residence time on acidic silica. Solution:

-

Use fresh, dry silica .

-

Speed up the column (use slightly higher polarity).

-

Neutralize the silica with TEA (as described in Protocol Phase A) to inhibit acid-catalyzed hydrolysis.

Visual Workflows

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification strategy based on TLC behavior.

Diagram 2: Impurity Profile & Elution Order

Caption: Expected elution order of common impurities in pyrazole alkylation.

References

-

BenchChem Technical Support. Column chromatography conditions for separating pyrazole isomers. (2025).[1][2][4][5][6][7] Retrieved from

-

Royal Society of Chemistry. Synthesis and purification of pyrazole derivatives via flash chromatography. (2022).[8] Retrieved from

-

National Institutes of Health (NIH). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies.[1] (2022).[8] Retrieved from

- Teledyne ISCO.Flash Chromatography Guide: Purification of Nitrogen Heterocycles. (Standard Industry Protocol).

-

Organic Syntheses. Synthesis of 1-substituted pyrazoles. Org.[2][8] Synth. 2013, 90, 268-279. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - Methyl 2-(1-methyl-1h-pyrazol-4-yl)propanoate (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijraset.com [ijraset.com]

Technical Support Center: Solubility of Methyl 2-(1H-pyrazol-1-yl)propanoate

Welcome to the technical support guide for methyl 2-(1H-pyrazol-1-yl)propanoate. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the solubility characteristics of this compound in various organic solvents. Here, you will find scientifically grounded explanations, step-by-step protocols for solubility determination, and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics within its molecular structure. Key features include:

-

Ester Group (-COOCH₃): This functional group is polar, containing electronegative oxygen atoms, but it lacks a hydrogen atom directly bonded to an oxygen, meaning it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor with protic solvents (like alcohols or water)[1][2].

-

Pyrazole Ring: This is a five-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms introduce polarity and can act as hydrogen bond acceptors.

-

Propanoate and Methyl Groups: These hydrocarbon portions of the molecule are non-polar.

The interplay of the polar ester and pyrazole functionalities with the non-polar hydrocarbon backbone dictates the compound's affinity for different types of organic solvents.

Q2: Based on its structure, what is the predicted solubility of this compound in common organic solvents?

A2: Following the principle of "like dissolves like," we can predict the solubility of this compound as follows[3]:

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar ester and pyrazole groups[4].

-

Polar Protic Solvents: Such as methanol and ethanol. These solvents can have dipole-dipole interactions and can also hydrogen bond with the nitrogen and oxygen atoms in the compound[4].

-

-

Moderate to Low Solubility is Expected in:

-

Non-polar Solvents: Such as hexanes, toluene, or diethyl ether. The presence of the polar functional groups will likely limit its solubility in highly non-polar media. The non-polar parts of the molecule will contribute to some interaction with these solvents[4].

-

-

Limited Solubility in Water: While the ester and pyrazole groups can form hydrogen bonds with water, the overall molecule has a significant non-polar character, which will likely result in low water solubility[1][2].

Q3: I am seeing an oily residue or incomplete dissolution. What could be the cause?

A3: This is a common issue that can stem from several factors:

-

Approaching Saturation Limit: You may be near or at the solubility limit of the compound in the chosen solvent at that specific temperature.

-

Solvent Polarity Mismatch: The polarity of your solvent may not be optimal for dissolving the compound. For instance, trying to dissolve it in a very non-polar solvent like hexane might lead to this issue.

-

Presence of Impurities: Impurities from the synthesis or storage of the compound could be less soluble than the compound itself.

-